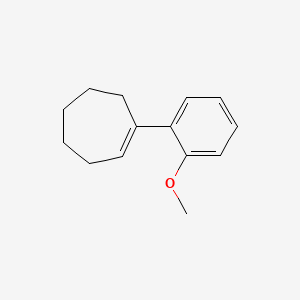
Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- is a complex chemical compound with a unique structure that combines borate and methanamine groups. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- typically involves the reaction of boric acid with methanamine and a carboxylate source under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is designed to be efficient and cost-effective, with considerations for environmental and safety regulations.
Analyse Chemischer Reaktionen
Types of Reactions
Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield borate esters, while reduction can produce borohydrides.
Wissenschaftliche Forschungsanwendungen
Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, including borate glasses and ceramics
Wirkmechanismus
The mechanism of action of Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed that the compound can influence cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Borate Esters: These compounds share the borate group but differ in their ester functional groups.
Methanamine Derivatives: Compounds with similar methanamine structures but different substituents.
Carboxylate Complexes: These compounds have carboxylate groups but differ in their overall structure and reactivity.
Uniqueness
Borate(1-), (carboxylato)dihydro(methanamine)-, hydrogen (T-4)- is unique due to its combination of borate, methanamine, and carboxylate groups, which confer distinct chemical and biological properties.
Eigenschaften
| 91993-57-6 | |
Molekularformel |
C2H6BNO2 |
Molekulargewicht |
86.89 g/mol |
InChI |
InChI=1S/CHBO2.CH5N/c2-1(3)4;1-2/h(H,3,4);2H2,1H3 |
InChI-Schlüssel |
HPTNPSUCBYGDAD-UHFFFAOYSA-N |
Kanonische SMILES |
[B]C(=O)O.CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)

![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)

